molecular formula C15H20O3 B1324661 4'-Carboethoxy-3,3-dimethylbutyrophenone CAS No. 684271-10-1

4'-Carboethoxy-3,3-dimethylbutyrophenone

Cat. No.: B1324661
CAS No.: 684271-10-1
M. Wt: 248.32 g/mol
InChI Key: NFBXAIYZYVMNNA-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3,3-dimethylbutyrophenone is an organic compound with the molecular formula C₁₅H₂₀O₃. It is known for its unique structure, which includes a phenone group attached to a butyrophenone backbone with a carboethoxy group at the para position. This compound is used in various chemical research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3,3-dimethylbutyrophenone typically involves the esterification of 4’-hydroxy-3,3-dimethylbutyrophenone with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4’-Carboethoxy-3,3-dimethylbutyrophenone may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Carboethoxy-3,3-dimethylbutyrophenone is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Carboethoxy-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4’-Hydroxy-3,3-dimethylbutyrophenone
  • 4’-Methoxy-3,3-dimethylbutyrophenone
  • 4’-Carbomethoxy-3,3-dimethylbutyrophenone

Uniqueness

4’-Carboethoxy-3,3-dimethylbutyrophenone is unique due to its specific functional groups and reactivity. The presence of the carboethoxy group at the para position enhances its chemical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 4-(3,3-dimethylbutanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)12-8-6-11(7-9-12)13(16)10-15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBXAIYZYVMNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642382
Record name Ethyl 4-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684271-10-1
Record name Ethyl 4-(3,3-dimethylbutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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